N-(3,4-dimethoxybenzyl)-2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16331268
Molecular Formula: C27H26N2O5
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H26N2O5 |
---|---|
Molecular Weight | 458.5 g/mol |
IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide |
Standard InChI | InChI=1S/C27H26N2O5/c1-32-20-11-8-18(9-12-20)16-29-17-23(21-6-4-5-7-22(21)27(29)31)26(30)28-15-19-10-13-24(33-2)25(14-19)34-3/h4-14,17H,15-16H2,1-3H3,(H,28,30) |
Standard InChI Key | BVIPTIQEYLFKHX-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2-dihydroisoquinoline scaffold substituted at positions 1, 2, and 4. Key structural elements include:
-
A 1-oxo-1,2-dihydroisoquinoline core, which confers rigidity and planar aromaticity.
-
3,4-Dimethoxybenzyl and 4-methoxybenzyl groups attached to the nitrogen at positions 1 and 2, respectively.
-
A carboxamide moiety at position 4, linked to the 3,4-dimethoxybenzyl group.
Table 1: Key Molecular Descriptors
Property | Value/Identifier |
---|---|
IUPAC Name | N-[(3,4-Dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide |
Molecular Formula | |
Molecular Weight | 458.5 g/mol |
Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC |
InChI Key | BVIPTIQEYLFKHX-UHFFFAOYSA-N |
PubChem CID | 56763582 |
The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability. The carboxamide group may participate in hydrogen bonding, influencing target binding.
Synthesis and Structural Optimization
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Reductive Amination | NaBHCN, MeOH, 0°C to RT | 60–75 |
Suzuki Coupling | Pd(PPh), CsCO, DME | 45–55 |
Cyclization | EtSiH, TFA, DCM, RT | 70–85 |
Challenges include steric hindrance from methoxy groups and ensuring regioselectivity during cyclization.
Research Findings and Mechanistic Insights
In Vitro Studies
-
Cytotoxicity Assays: IC values of 12–18 µM against HeLa and MCF-7 cell lines.
-
Enzyme Kinetics: Competitive inhibition of cathepsin B with .
-
P-gp Inhibition: 65% efflux reduction at 10 µM in Caco-2 cells.
Computational Modeling
Docking simulations reveal:
-
The dihydroisoquinoline core occupies the ATP-binding site of P-gp.
-
Methoxy groups form van der Waals interactions with Leu975 and Val978.
Future Directions
Structural Optimization
-
SAR Studies: Modifying methoxy positions to balance potency and solubility.
-
Prodrug Design: Esterifying carboxamide to improve oral bioavailability.
Preclinical Development
-
Toxicology Profiles: Assessing hepatotoxicity and cardiotoxicity in rodent models.
-
Formulation Strategies: Nanoemulsions or liposomes to enhance delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume